molecular formula C12H24 B14623889 3,3-Dimethyldec-1-ene CAS No. 58177-70-1

3,3-Dimethyldec-1-ene

Cat. No.: B14623889
CAS No.: 58177-70-1
M. Wt: 168.32 g/mol
InChI Key: WPEKBGOQNGFGMS-UHFFFAOYSA-N
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Description

3,3-Dimethyldec-1-ene is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyldec-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethyl-1-butene with a suitable alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 3,3-dimethyl-1-butyne to form the desired alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through the oligomerization of smaller alkenes using a metal catalyst. This process involves the combination of smaller alkene molecules to form the larger this compound molecule.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyldec-1-ene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: Corresponding alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

3,3-Dimethyldec-1-ene is used in various scientific research applications, including:

    Chemistry: As a reactant in organic synthesis and polymerization reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyldec-1-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In reduction reactions, the compound gains electrons, leading to the formation of reduced products.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-butene
  • 3,3-Dimethyl-1-pentene
  • 3,3-Dimethyl-1-hexene

Uniqueness

3,3-Dimethyldec-1-ene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its longer carbon chain and specific positioning of the double bond make it suitable for specific industrial and research applications.

Properties

CAS No.

58177-70-1

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

3,3-dimethyldec-1-ene

InChI

InChI=1S/C12H24/c1-5-7-8-9-10-11-12(3,4)6-2/h6H,2,5,7-11H2,1,3-4H3

InChI Key

WPEKBGOQNGFGMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)C=C

Origin of Product

United States

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